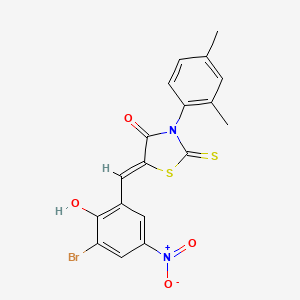![molecular formula C16H15BrClN3O3 B5121256 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively investigated.
Mécanisme D'action
The mechanism of action of 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory response, and its inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation by inhibiting the activity of COX-2. In addition, this compound has been shown to have neuroprotective effects and can protect neuronal cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide in lab experiments include its high purity and yield, as well as its anti-inflammatory and anti-cancer properties. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to further investigate its mechanism of action and its effects on different biological systems. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more suitable for use in scientific research.
Conclusion:
In conclusion, 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively investigated. Further research on this compound could lead to the development of new drugs for the treatment of cancer and inflammation, as well as a better understanding of its mechanism of action and effects on different biological systems.
Méthodes De Synthèse
The synthesis of 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide can be achieved through different methods. One of the most common methods is the reaction of 2-bromo-N-propargylbenzamide with 2-chloro-4-nitroaniline in the presence of a palladium catalyst. This method has been used to produce this compound with high yield and purity.
Applications De Recherche Scientifique
2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. This compound has been used in various studies to investigate its effects on different biological systems, including cancer cells, immune cells, and neuronal cells.
Propriétés
IUPAC Name |
2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3/c17-13-5-2-1-4-12(13)16(22)20-9-3-8-19-15-7-6-11(21(23)24)10-14(15)18/h1-2,4-7,10,19H,3,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYIIYAZQNDVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6060450 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5121179.png)
![4-(3-cyclohexen-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5121184.png)
![3-phenyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121193.png)
![2-amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B5121207.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5121220.png)
![4-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5121222.png)
![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)

![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)